Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate
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Overview
Description
Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H16BrFN2O3 and a molecular weight of 299.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl bromoacetate with 2-aminoethyl carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in the enzyme’s function and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A related compound used in similar synthetic applications.
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Another compound with similar structural features and applications
Uniqueness
Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various research fields .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromo-2-fluoroacetyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrFN2O3/c1-9(2,3)16-8(15)13-5-4-12-7(14)6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZBSHEIIQSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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